molecular formula C20H17N3O4S B2475476 methyl 9-[(2-ethoxy-2-oxoethyl)sulfanyl]-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxylate CAS No. 443349-34-6

methyl 9-[(2-ethoxy-2-oxoethyl)sulfanyl]-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxylate

Cat. No.: B2475476
CAS No.: 443349-34-6
M. Wt: 395.43
InChI Key: YDSOVGXOQNZEAI-UHFFFAOYSA-N
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Description

Methyl 9-[(2-ethoxy-2-oxoethyl)sulfanyl]-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxylate is a complex organic compound characterized by its polyheterocyclic structure

Preparation Methods

The synthesis of methyl 9-[(2-ethoxy-2-oxoethyl)sulfanyl]-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxylate involves multiple steps. One common synthetic route includes the condensation of 2-ethoxy-2-oxoethyl sulfanyl derivatives with appropriate polyheterocyclic precursors under controlled conditions. The reaction typically requires the use of sodium foil in benzene, followed by cyclization to form the desired product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 9-[(2-ethoxy-2-oxoethyl)sulfanyl]-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, including proteins and nucleic acids. The compound’s polyheterocyclic structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include derivatives of 2-[(2-ethoxy-2-oxoethyl)sulfanyl]- and 2-[(2-ethoxy-2-oxoethyl)(methyl)amino]methylfuran-3-carboxylates. These compounds share structural similarities but differ in their specific functional groups and reactivity. The unique polyheterocyclic structure of methyl 9-[(2-ethoxy-2-oxoethyl)sulfanyl]-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxylate distinguishes it from these related compounds .

Properties

IUPAC Name

methyl 6-(2-ethoxy-2-oxoethyl)sulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S/c1-3-27-17(24)11-28-20-22-15-10-12(19(25)26-2)8-9-13(15)18-21-14-6-4-5-7-16(14)23(18)20/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSOVGXOQNZEAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=C(C=CC(=C2)C(=O)OC)C3=NC4=CC=CC=C4N31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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